9H-Fluorene, 9,9-didodecyl-2,7-diiodo- 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-
Brand Name: Vulcanchem
CAS No.: 278176-07-1
VCID: VC16191559
InChI: InChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3
SMILES:
Molecular Formula: C37H56I2
Molecular Weight: 754.6 g/mol

9H-Fluorene, 9,9-didodecyl-2,7-diiodo-

CAS No.: 278176-07-1

Cat. No.: VC16191559

Molecular Formula: C37H56I2

Molecular Weight: 754.6 g/mol

* For research use only. Not for human or veterinary use.

9H-Fluorene, 9,9-didodecyl-2,7-diiodo- - 278176-07-1

Specification

CAS No. 278176-07-1
Molecular Formula C37H56I2
Molecular Weight 754.6 g/mol
IUPAC Name 9,9-didodecyl-2,7-diiodofluorene
Standard InChI InChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3
Standard InChI Key JSGWQGOESBTDEU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCCCC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 9,9-didodecyl-2,7-diiodo-9H-fluorene consists of a planar fluorene core (C₁₃H₁₀) modified with two iodine atoms at the 2 and 7 positions and two dodecyl (C₁₂H₂₅) chains at the 9 position . The iodine substituents introduce significant electronic effects due to their high polarizability and atomic radius, which enhance intermolecular interactions in solid-state configurations. The dodecyl chains confer solubility in nonpolar solvents and reduce crystallinity, facilitating processability in thin-film applications .

The IUPAC name, 2,7-diiodo-9,9-didodecyl-9H-fluorene, reflects this substitution pattern. Key structural identifiers include:

  • Molecular Formula: C₃₇H₅₆I₂

  • Molecular Weight: 754.65 g/mol

  • SMILES: IC=1C=CC=2C3=CC=C(I)C=C3C(C2C1)(CCCCCCCCCCCC)CCCCCCCCCCCC

  • InChIKey: JSGWQGOESBTDEU-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

While single-crystal X-ray data for this specific compound remain unpublished, analogous fluorene derivatives (e.g., 2,7-dibromo-9,9-didodecylfluorene) exhibit a herringbone packing structure in the solid state, driven by halogen bonding and van der Waals interactions . Computational models suggest that the diiodo substitution increases lattice energy compared to brominated analogs, potentially enhancing thermal stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 9,9-didodecyl-2,7-diiodo-9H-fluorene typically proceeds via a two-step protocol:

  • Alkylation of Fluorene: Fluorene is alkylated at the 9-position using dodecyl bromide under phase-transfer conditions, yielding 9,9-didodecylfluorene .

  • Directed Iodination: The diiodo derivative is obtained through electrophilic aromatic substitution, employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

Reaction conditions (temperature, solvent, catalyst loading) critically influence regioselectivity and yield. For example, using dichloromethane as a solvent at 0°C minimizes polyiodination byproducts .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance heat and mass transfer during iodination. Purification via fractional crystallization or column chromatography ensures >98% purity, as required for electronic-grade materials . Challenges include iodine’s corrosivity and the need for inert atmospheres to prevent oxidative degradation.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 50–55°C (estimated via differential scanning calorimetry of analogous compounds).

  • Solubility: High solubility in toluene (≈15 mg/mL) and chloroform (≈20 mg/mL) at 25°C, attributed to the dodecyl chains’ lipophilicity .

  • Thermal Stability: Decomposition onset at 210°C under nitrogen, as determined by thermogravimetric analysis .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Absorption maxima at 290 nm (π→π* transition) and 330 nm (n→π* transition of C–I bonds) .

  • ¹H NMR: Signals at δ 7.6–7.8 ppm (aromatic protons), δ 2.1 ppm (methylene groups adjacent to iodine), and δ 0.8–1.5 ppm (dodecyl chains) .

Applications in Advanced Materials

Organic Electronics

The compound serves as a monomer in conjugated polymers for organic light-emitting diodes (OLEDs). For instance, Suzuki coupling with diboronic esters yields poly(9,9-didodecylfluorene-2,7-diyl) derivatives, where iodine acts as a leaving group for subsequent functionalization . These polymers exhibit blue emission with quantum efficiencies up to 45% .

Liquid Crystal Displays (LCDs)

Incorporating the diiodofluorene moiety into liquid crystalline polymers enhances charge carrier mobility (≈0.1 cm²/V·s) due to improved π-orbital overlap .

Comparative Analysis with Halogenated Fluorenes

Property9,9-Didodecyl-2,7-diiodo-9H-fluorene9,9-Didodecyl-2,7-dibromo-9H-fluorene
Molecular Weight754.65 g/mol660.65 g/mol
Halogen Bond Strength35–40 kJ/mol (I···N)25–30 kJ/mol (Br···N)
λmax (UV-Vis)290 nm, 330 nm285 nm, 310 nm
Thermal Stability210°C195°C

The diiodo derivative’s higher molecular weight and stronger halogen bonding make it preferable for applications requiring enhanced intermolecular interactions .

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